(r)-5-n-boc-amino-3-hydroxyl-pentanioc acid

Vue d'ensemble

Description

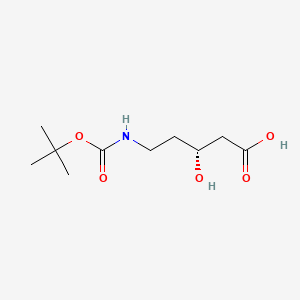

®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes. These systems enable precise control over reaction conditions, leading to higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid can undergo various chemical reactions, including:

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Acidic conditions: Trifluoroacetic acid (TFA)

Major Products

The major products formed from these reactions include the oxidized or reduced forms of the compound, as well as the free amino acid after Boc deprotection .

Applications De Recherche Scientifique

®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis processes, allowing for selective reactions to occur. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-5-Amino-3-hydroxypentanoic acid: This compound lacks the Boc protection, making it more reactive and less selective in synthesis processes.

®-5-((tert-Butoxycarbonyl)amino)-3-oxopentanoic acid: This compound has a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness

®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid is unique due to its Boc protection, which allows for selective reactions during synthesis. This makes it a valuable compound in peptide chemistry and other fields where selective reactions are crucial .

Activité Biologique

(R)-5-n-Boc-amino-3-hydroxy-pentanoic acid (often abbreviated as Boc-AHPA) is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Boc-AHPA is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a hydroxyl group at the third carbon of the pentanoic acid chain. This configuration contributes to its stability and bioactivity.

Synthesis

The synthesis of Boc-AHPA generally involves standard peptide coupling techniques, where the Boc group is added to protect the amino functionality during subsequent reactions. The hydroxyl group can be introduced through selective reduction or hydroxylation processes.

Boc-AHPA exhibits biological activity primarily through its interaction with various enzymes and receptors. It has been shown to influence pathways related to protein synthesis and cell signaling, particularly in the context of neuroprotection and metabolic regulation.

Structure-Activity Relationship (SAR)

The biological activity of Boc-AHPA can be influenced by modifications to its structure. Studies have indicated that variations in the length of the carbon chain or changes in the functional groups can significantly affect its potency. For instance:

- Hydroxyl Group Position : The positioning of the hydroxyl group is critical for activity, with studies suggesting that it enhances binding affinity to target proteins.

- Boc Group Influence : The presence of the Boc group stabilizes the molecule, improving its pharmacokinetic properties.

Case Studies

- Neuroprotective Effects : In vitro studies have demonstrated that Boc-AHPA can protect neuronal cells from apoptosis induced by oxidative stress. This effect is mediated through the modulation of signaling pathways involving Bcl-2 family proteins .

- Metabolic Regulation : Research has shown that Boc-AHPA may enhance insulin sensitivity in cellular models, suggesting a potential role in diabetes management. This is attributed to its ability to activate specific kinases involved in glucose metabolism .

- Antimicrobial Activity : Preliminary data indicate that Boc-AHPA exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces apoptosis in neuronal cells | |

| Insulin Sensitivity | Enhances glucose uptake | |

| Antimicrobial | Inhibits growth of E. coli |

Table 2: Structure-Activity Relationship Insights

Propriétés

IUPAC Name |

(3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-5-4-7(12)6-8(13)14/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZWCUURDLLIRJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654098 | |

| Record name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217830-91-5 | |

| Record name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.